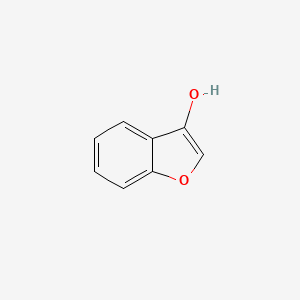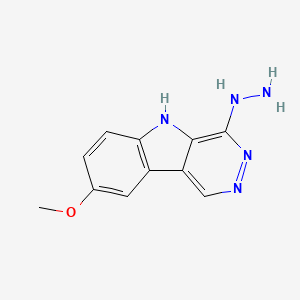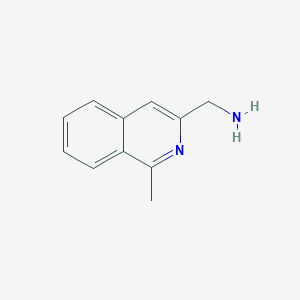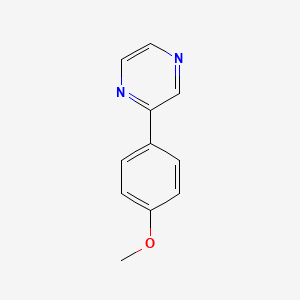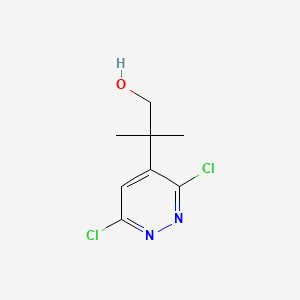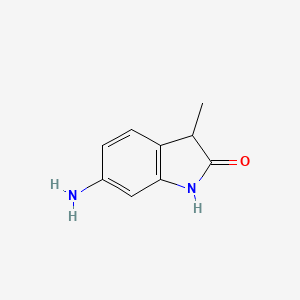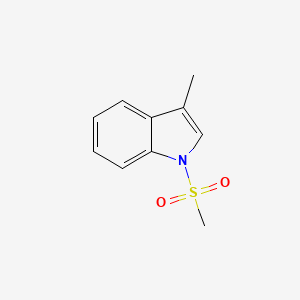
9-Ethyl-10-methyl-9,10-dihydroacridine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Photochemical Reactions and Hydroxide Ion Release
9-Ethyl-10-methyl-9,10-dihydroacridine and its derivatives show significant promise in photochemical applications. For instance, Zhou et al. (2012) explored the excited-state behavior of 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine and its derivatives, revealing their potential as chromophores in pOH jump experiments due to their characteristic hydroxide ion release upon photo-irradiation (Zhou et al., 2012).
Catalytic Reduction of Dioxygen
In the realm of catalysis, Fukuzumi et al. (2004) discovered that 9-alkyl-10-methyl-9,10-dihydroacridines effectively catalyze the reduction of dioxygen, producing water and hydrogen peroxide. This highlights their utility in chemical processes involving oxygen reduction (Fukuzumi et al., 2004).
Hydride Transfer Mechanisms
The study by Fukuzumi et al. (2000) on hydride transfer from 9-substituted 10-methyl-9,10-dihydroacridines provides insights into their reactivity with various hydride acceptors. This research is crucial for understanding the electron transfer mechanisms in organic chemistry (Fukuzumi et al., 2000).
Photo-induced Coupling Reactions
Research conducted by Jiang et al. (2002) demonstrates the potential of 9-ethyl-10-methyl-9,10-dihydroacridine in photo-induced coupling reactions. Their findings contribute to the development of novel synthesis pathways in organic chemistry (Jiang et al., 2002).
Carbon-Carbon Bond Cleavage
The work of Fukuzumi et al. (1992) on the photoinduced cleavage of carbon-carbon bonds in 9-substituted dihydroacridines underlines their utility in facilitating specific bond-breakingreactions in chemical processes (Fukuzumi et al., 1992).
Generation of Ionic Photo-Products
Ackmann and Fréchet (1996) investigated the generation of hydroxide and methoxide ions by photo-irradiation of acridine derivatives. Their findings are instrumental in understanding the photochemical behavior of these compounds (Ackmann & Fréchet, 1996).
Electrophilic Reactions
Fukuzumi et al. (1992) also studied the reaction of 10-methyl-9-alkyl-9,10-dihydroacridines with various electrophiles, demonstrating their reactivity and potential application in organic synthesis (Fukuzumi et al., 1992).
Cleavage of Carbon-Hydrogen vs. Carbon-Carbon Bonds
Further exploring the reactivity of these compounds, Fukuzumi et al. (1993) researched the electron-transfer oxidation of 9-substituted dihydroacridines, providing valuable insights into their bond cleavage mechanisms (Fukuzumi et al., 1993).
Novel Chemiluminescence Reactions
Sakanishi et al. (1994) discovered a novel chemiluminescence reaction from the interaction of 9-arylmethylene dihydroacridines with peroxyacid. This finding opens new avenues in the study of chemiluminescent materials (Sakanishi et al., 1994).
Tautomeric Equilibrium in Drug Compounds
Carlone et al. (2004) investigated the role of metal ions and hydrogen bond acceptors in the tautomeric equilibrium of nitro-acridine drugs, contributing to the understanding of the molecular behavior of acridine-based pharmaceuticals (Carlone et al., 2004).
Eigenschaften
IUPAC Name |
9-ethyl-10-methyl-9H-acridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-3-12-13-8-4-6-10-15(13)17(2)16-11-7-5-9-14(12)16/h4-12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJUYIQHJCSSRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=CC=CC=C2N(C3=CC=CC=C13)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20762870 | |
| Record name | 9-Ethyl-10-methyl-9,10-dihydroacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20762870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Ethyl-10-methyl-9,10-dihydroacridine | |
CAS RN |
109000-86-4 | |
| Record name | 9-Ethyl-10-methyl-9,10-dihydroacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20762870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






